5-Fluoro-3,4-dihydroquinolin-2(1H)-one
説明
Significance of the Dihydroquinolinone Scaffold in Chemical Biology
The 3,4-dihydroquinolin-2(1H)-one scaffold is a prominent structural motif found in a multitude of pharmacologically active molecules. researchgate.net This core is present in FDA-approved drugs and numerous experimental compounds, demonstrating its versatility in interacting with biological targets. researchgate.net
The dihydroquinolinone skeleton is a key component in compounds designed to treat a range of conditions. For instance, it forms the basis for drugs that act as phosphodiesterase inhibitors, β-adrenergic receptor blockers, and antagonists of vasopressin receptors. researchgate.net Furthermore, this scaffold is integral to molecules that interact with serotonin (B10506) and dopamine (B1211576) receptors, highlighting its importance in developing treatments for central nervous system disorders. researchgate.net The inherent biological activity of this scaffold makes any new derivative, such as the 5-fluoro substituted version, a compound of immediate interest for medicinal chemists. organic-chemistry.orgresearchgate.net
The Role of Fluorine Substitution in 5-Fluoro-3,4-dihydroquinolin-2(1H)-one
The introduction of a fluorine atom into an organic molecule is a widely used strategy in modern drug design to enhance a compound's therapeutic potential. chemsrc.com The placement of fluorine at the 5-position of the dihydroquinolinone ring in this compound is a deliberate modification intended to modulate its properties in several ways.
Fluorine's high electronegativity can alter the electron distribution within the molecule, which can influence its binding affinity to target proteins and its chemical reactivity. chemsrc.com A key advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic oxidation by enzymes in the body. lab-chemicals.com This can lead to a longer biological half-life and improved pharmacokinetic profile.
Furthermore, fluorine substitution can impact a molecule's lipophilicity, which affects its ability to permeate biological membranes, such as the blood-brain barrier. mdpi.com Judicious placement of fluorine can therefore be used to tailor the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate. chemsrc.com
Overview of Research Trajectories for this compound and its Analogues
While specific research focused solely on this compound is nascent, the research trajectories for its analogues provide a clear indication of its potential applications. The primary area of investigation for fluorinated dihydroquinolinones is in medicinal chemistry and drug discovery.
Anti-cancer Research: Dihydroquinoline derivatives have been investigated as potential anticancer agents. acs.org For example, a series of novel 3,4-dihydroquinolin-2(1H)-one sulfonamide derivatives were synthesized and identified as new tubulin polymerization inhibitors with anti-cancer activity. nih.gov In another study, analogues were designed and evaluated as potential VEGFR2 inhibitors for the treatment of glioblastoma multiforme, an aggressive brain tumor. chemicalbook.com
Enzyme Inhibition: The dihydroquinolinone scaffold has been utilized to develop potent enzyme inhibitors. One study reported the synthesis and biological activities of quinolinone and dihydroquinolinone derivatives as p38 MAP kinase inhibitors, which are targets for inflammatory diseases. nih.gov
Anti-fibrotic Potential: In a study focused on fluorinated derivatives, (Z)-4-(iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-ones were synthesized and evaluated for their potential in treating hepatic fibrosis. rsc.org The results indicated that certain compounds could inhibit the expression of collagen I and fibrosin, key markers of fibrosis. rsc.org
These research avenues underscore the potential of this compound as a valuable intermediate and scaffold for the development of new therapeutic agents targeting a range of diseases. Future research will likely focus on the synthesis of a library of derivatives based on this core structure and screening them for various biological activities.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFDWRKGYCKMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627963 | |
| Record name | 5-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116434-95-8 | |
| Record name | 5-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Fluoro 3,4 Dihydroquinolin 2 1h One and Its Derivatives
Established Synthetic Routes for the Dihydroquinolinone Core
The construction of the fundamental 3,4-dihydroquinolin-2(1H)-one core can be achieved through various synthetic strategies, primarily involving cyclization reactions. These methods provide the foundational framework upon which further functionalization and derivatization can be performed.
Cyclization Reactions for Core Structure Formation
A variety of cyclization reactions have been developed to form the dihydroquinolinone ring system. One prominent method is the catalytic annulation of α,β-unsaturated N-arylamides. This approach often utilizes transition metal catalysts to facilitate the intramolecular cyclization, leading to the formation of the six-membered heterocyclic ring. mdpi.com Radical-initiated cyclization of N-arylcinnamamides also serves as a powerful tool for constructing the dihydroquinolinone skeleton. mdpi.com These reactions can be initiated by various radical initiators and often proceed with high efficiency.
Another classical approach involves the reduction of quinolin-2(1H)-ones. For instance, the combination of samarium(II) iodide (SmI2) with water and methanol can selectively reduce the double bond in quinolin-2(1H)-ones to afford 3,4-dihydroquinolin-2(1H)-ones under mild conditions and in good to excellent yields. organic-chemistry.org Additionally, formal [4+2] annulation reactions of aza-ortho-quinone methides with enolates provide a pathway to biologically significant 3,4-dihydroquinolin-2(1H)-one derivatives. organic-chemistry.org Domino reactions, which involve a cascade of intramolecular transformations, have also been employed to construct the dihydroquinolinone core efficiently. chemicalbook.com
Photoredox catalysis has emerged as a modern and powerful tool for the synthesis of dihydroquinolinones. Metal- and additive-free photoredox cyclization of N-arylacrylamides, using organic photocatalysts, offers a greener alternative to traditional methods. organic-chemistry.org
Table 1: Comparison of Cyclization Strategies for Dihydroquinolinone Core Synthesis
| Synthetic Strategy | Key Reactants | Reaction Type | Key Features |
|---|---|---|---|
| Catalytic Annulation | α,β-Unsaturated N-arylamides | Transition Metal-Catalyzed Cyclization | Efficient and versatile for substituted derivatives. |
| Radical Cyclization | N-Arylcinnamamides | Radical-Initiated Ring Closure | Effective for a range of substrates. |
| Reduction of Quinolones | Quinolin-2(1H)-ones | Selective Reduction | Mild conditions and high yields. organic-chemistry.org |
| [4+2] Annulation | Aza-ortho-quinone methides and enolates | Cycloaddition | Access to biologically relevant derivatives. organic-chemistry.org |
| Photoredox Catalysis | N-Arylacrylamides | Photocatalytic Cyclization | Metal- and additive-free, environmentally friendly. organic-chemistry.org |
Conventional Approaches to 5-Fluoro-3,4-dihydroquinolin-2(1H)-one Synthesis
While general methods for dihydroquinolinone synthesis are well-established, the introduction of a fluorine atom at the 5-position often requires specific strategies. Conventional approaches typically involve the use of pre-functionalized starting materials where the fluorine atom is already incorporated into one of the precursors. For instance, a common strategy would be to start with a fluorinated aniline (B41778) derivative and react it with a suitable three-carbon synthon to construct the heterocyclic ring.
One potential route involves the reaction of a 2-fluoroaniline (B146934) with an appropriate acrylic acid derivative, followed by an intramolecular Friedel-Crafts type cyclization to close the ring. The conditions for such cyclizations, often requiring strong acids or Lewis acids, need to be carefully controlled to avoid side reactions and ensure regioselectivity, directing the cyclization to the position ortho to the amino group.
Advanced Synthetic Approaches for Functionalization and Derivatization
Beyond the synthesis of the core structure, the development of advanced methods for the regioselective functionalization and derivatization of the dihydroquinolinone system is crucial for creating a diverse range of analogues with tailored properties.
Regioselective Functionalization of the Dihydroquinolinone System
Achieving regioselectivity in the functionalization of the dihydroquinolinone ring, particularly at the C5 position, is a key synthetic challenge. Directed metalation strategies can be employed, where a directing group on the molecule guides a metalating agent to a specific position, allowing for subsequent reaction with an electrophile.
While direct C-H functionalization of the dihydroquinolinone ring at the 5-position is not widely reported, related heterocyclic systems offer insights. For example, Ru(II)-catalyzed regioselective C(5)-H functionalization has been demonstrated for quinazolinones, a structurally related scaffold. nih.gov This suggests that similar transition-metal-catalyzed C-H activation strategies could potentially be adapted for the dihydroquinolinone system, providing a direct route to 5-substituted derivatives.
Synthesis of Halogenated Analogues (e.g., 7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one)
The synthesis of halogenated analogues of this compound can be achieved through either the use of appropriately substituted starting materials or by direct halogenation of the pre-formed ring system.
For the synthesis of a compound like 7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, a plausible route would involve the bromination of this compound. Electrophilic aromatic substitution reactions, such as bromination with N-bromosuccinimide (NBS), can be employed. The regioselectivity of this reaction would be influenced by the directing effects of the amide group and the fluorine atom. A similar procedure has been reported for the synthesis of 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, where 7-fluoro-3,4-dihydroquinolin-2(1H)-one was treated with NBS in DMF to afford the brominated product in high yield. chemicalbook.com This suggests that direct bromination of this compound is a feasible approach to access 7-bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one.
Synthesis of Diverse Analogues and Derivatives of the Dihydroquinolinone Scaffold
The versatility of the dihydroquinolinone scaffold allows for the synthesis of a wide array of derivatives with diverse functionalities. These modifications can be introduced at various positions of the ring system, leading to compounds with potentially unique biological activities.
Derivatization can be achieved by modifying the substituents on the aromatic ring, the nitrogen atom, or at the C3 and C4 positions of the heterocyclic ring. For example, starting from a hydroxy-substituted dihydroquinolinone, such as 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, the hydroxyl group can be alkylated and further elaborated to introduce various side chains. chemicalbook.comnih.gov This approach has been used to synthesize a series of analogues with potential applications as VEGFR2 inhibitors. chemicalbook.comnih.gov
Furthermore, multicomponent reactions offer an efficient way to generate structurally diverse dihydroquinolinone derivatives. For instance, a one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines can lead to diversely substituted 3,4-dihydroquinazolines, a related class of compounds, highlighting the power of such strategies in generating molecular diversity. acs.org The synthesis of fused heterocyclic systems, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, has also been reported, further expanding the chemical space of dihydroquinolinone-based compounds. rsc.org
Table 2: Examples of Diverse Dihydroquinolinone Derivatives
| Derivative Type | Synthetic Approach | Example Compound |
|---|---|---|
| N-Substituted Analogues | Alkylation of the nitrogen atom | 1-Methyl-3,4-dihydroquinolin-2(1H)-one |
| C3/C4-Substituted Analogues | Catalytic annulation of substituted acrylamides | 3,4-Disubstituted dihydroquinolin-2(1H)-ones mdpi.com |
| Aryl-Substituted Analogues | Suzuki or other cross-coupling reactions | 6-Aryl-3,4-dihydroquinolin-2(1H)-ones |
| Fused-Ring Systems | Post-Ugi modification strategies | 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones rsc.org |
Microwave-Assisted Organic Synthesis (MAOS) in Related Heterocyclic Chemistry
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and efficient tool in modern synthetic chemistry, offering significant advantages over conventional heating methods. chemicaljournals.com The application of microwave irradiation accelerates reaction rates, often leading to dramatically reduced reaction times—from hours or days to mere minutes. chemicaljournals.comnih.gov This rapid, uniform heating can also enhance product yields, improve purity by minimizing side reactions, and align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. chemicaljournals.comijpsjournal.comnih.gov
In the realm of heterocyclic chemistry, MAOS has been successfully employed for the synthesis of a wide array of nitrogen-containing scaffolds, including quinolines and quinazolinones, which are structurally analogous to this compound. nih.govfrontiersin.org The use of microwave energy can overcome the high activation barriers of certain cyclization and condensation reactions that are crucial for forming these ring systems. frontiersin.org
Several studies have demonstrated the superiority of MAOS for preparing quinoline (B57606) derivatives. For instance, a catalyst-free, one-pot, three-component protocol to synthesize dihydro-1H-pyrazolo[3,4-b]pyridines containing a quinoline pharmacophore was achieved in just 8 minutes at 150 °C, affording good isolated yields (68–82%). rsc.org Another example is the synthesis of 2-quinolinone-fused γ-lactones using Fenton's reagent, which was completed in an astonishing 10 seconds under microwave irradiation at 130 °C; the same reaction required 4 hours using conventional heating. nih.gov These examples underscore the transformative potential of microwave energy in accelerating the synthesis of complex heterocyclic molecules. nih.govrsc.org
The table below presents a comparison of microwave-assisted and conventional synthesis methods for related quinoline derivatives, highlighting the improvements in reaction time and yield.
| Product | Method | Catalyst/Reagents | Conditions | Time | Yield (%) | Reference |
| 7-Amino-8-methylquinoline | MAOS | H₂SO₄, As₂O₅ | Microwave Irradiation | 10 min | 30% | nih.gov |
| 7-Amino-8-methylquinoline | Conventional | H₂SO₄, As₂O₅ | Heating | 4 h | 30% | nih.gov |
| 8-Hydroxyquinolines | MAOS | Catalyst-free | Ethanol, Microwave | 20 min | 72% | nih.gov |
| 8-Hydroxyquinolines | Conventional | Catalyst-free | Ethanol, Heating | 12 h | 34% | nih.gov |
| 2,4,5-Trisubstituted Imidazoles | MAOS | Three-component reaction | Microwave Irradiation | Not specified | 74-93% | ijpsjournal.com |
| 5-Aminopyrazolone | MAOS | Solvent-free | 130°C, Microwave | 2 min | 88% | ijpsjournal.com |
| 5-Aminopyrazolone | Conventional | Thermal heating | Heating | 4 h | 80% | ijpsjournal.com |
Mechanistic Insights into Synthetic Transformations
Understanding the underlying mechanisms of the reactions used to synthesize the 3,4-dihydroquinolin-2(1H)-one core is fundamental for optimizing reaction conditions and improving yields. The formation of this heterocyclic system typically involves an intramolecular cyclization, where a linear precursor is induced to form the bicyclic structure.
A key and highly relevant transformation is the Camps cyclization , which is a base-catalyzed intramolecular condensation of N-(2-acylaryl)amides. mdpi.com Depending on the substrate's structure and the reaction conditions, this reaction can yield either quinolin-4-ones or, more pertinent to the subject compound, quinolin-2-ones. mdpi.com The mechanism involves the deprotonation of the amide nitrogen or the α-carbon of the acyl group to form an enolate, which then attacks the carbonyl group of the amide in an intramolecular aldol-type condensation. Subsequent dehydration leads to the formation of the unsaturated quinolinone ring, which can then be reduced to the dihydroquinolinone scaffold. mdpi.com
Other classical methods for quinoline synthesis, while not directly producing the dihydroquinolin-2-one structure, provide mechanistic blueprints for the crucial C-C and C-N bond-forming and cyclization steps. These include:
Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com The mechanism proceeds via the formation of a Schiff base followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. iipseries.org
Pfitzinger Synthesis: This reaction uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids. pharmaguideline.com The mechanism begins with the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound to form a Schiff's base, and subsequent intramolecular Claisen condensation and cyclization. iipseries.org
More contemporary methods often involve metal-catalyzed processes. For example, a palladium-catalyzed carbonylation reaction has been used for quinolin-4-one synthesis. mdpi.com The proposed mechanism involves a Sonogashira carbonylation to form an alkyne intermediate, which then undergoes cyclization upon the addition of an amine. mdpi.com Similarly, tandem reactions involving a sequence of steps like Michael addition, cyclization condensation, and desulfurization in a one-pot approach have been developed, with intermediates often identified through techniques like ESI-MS analysis to elucidate the reaction pathway. rsc.org These advanced methodologies highlight the continued investigation into creating more efficient and controlled routes to quinoline and quinolinone scaffolds.
Advanced Spectroscopic and Structural Characterization of 5 Fluoro 3,4 Dihydroquinolin 2 1h One Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For fluorinated quinolinones, both ¹H and ¹³C NMR are indispensable, with the fluorine atom providing an additional layer of structural insight through heteronuclear coupling.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of a 3,4-dihydroquinolin-2(1H)-one scaffold is characterized by distinct signals for the aliphatic protons on the dihydropyridinone ring and the aromatic protons on the fused benzene (B151609) ring.
Aliphatic Region: The protons at the C3 and C4 positions typically appear as two triplets in the upfield region of the spectrum. For a generic 3,4-dihydroquinolin-2(1H)-one, these are often found around 2.6 ppm and 2.9 ppm, respectively. The triplet multiplicity arises from the coupling between the adjacent methylene (B1212753) (-CH₂-) groups.
Aromatic Region: The protons on the benzene ring resonate in the downfield region, typically between 6.8 and 7.5 ppm. In the case of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one, the fluorine substituent at the C5 position significantly influences the chemical shifts and splitting patterns of the adjacent aromatic protons (H6, H7, and H8) due to ¹H-¹⁹F coupling. This results in more complex multiplets than in non-fluorinated analogues.
Amide Proton: A broad singlet corresponding to the N-H proton of the amide group is typically observed further downfield, often above 8.0 ppm. Its chemical shift can be highly dependent on the solvent and concentration.
For comparison, the ¹H NMR data for a related compound, 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, shows aromatic protons coupled to fluorine appearing as a multiplet between 7.11-7.24 ppm. nih.gov
Table 1: Representative ¹H NMR Data for Substituted Dihydroquinolinone Analogues (Note: Data is for illustrative analogues as specific data for this compound is not readily available in the cited literature.)
| Compound Name | Solvent | Chemical Shift (δ) and Multiplicity |
| Trifluoromethylated dihydroquinolinone analogue rsc.org | CDCl₃ | δ 1.06 (s, 3H), 1.97-2.03 (m, 1H), 2.17-2.23 (m, 1H), 6.97 (d, J = 8.7 Hz, 1H), 7.38 (dd, J₁ = 8.7 Hz, J₂ = 2.2 Hz, 1H), 7.86 (d, J = 1.6 Hz, 1H) |
| 2-(4-Chlorophenyl)-3-phenyl-dihydroisoquinolinone analogue nih.gov | DMSO-d₆ | δ 4.88 (d, J = 5.6 Hz, 1H), 5.54 (d, J = 5.6 Hz, 1H), 7.04-7.60 (m, aromatic H) |
Use the interactive functionality to explore the data.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In proton-decoupled ¹³C NMR spectra, each carbon signal typically appears as a singlet, though the presence of a fluorine atom will cause splitting of signals for nearby carbons (C-F coupling).
Carbonyl Carbon: The amide carbonyl carbon (C2) is the most deshielded, typically resonating in the range of 165-175 ppm. rsc.org
Aromatic Carbons: Carbons of the benzene ring appear between 115 and 140 ppm. The carbon directly attached to the fluorine atom (C5) will show a large one-bond coupling constant (¹JCF) and a significantly shifted resonance. Adjacent carbons will exhibit smaller two- and three-bond couplings (²JCF and ³JCF).
Aliphatic Carbons: The methylene carbons (C3 and C4) resonate in the upfield region, typically between 20 and 40 ppm.
In the spectrum of 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, the carbon attached to fluorine shows a large coupling constant of ¹JCF = 245.5 Hz, while adjacent carbons show smaller couplings of ²JCF = 23.0 Hz and ³JCF = 8.8 Hz. nih.gov
Table 2: Representative ¹³C NMR Data for a Fluoro-Substituted Analogue (Note: This data is for an illustrative analogue to demonstrate the effect of fluorine on the spectrum.)
| Compound Name | Solvent | Chemical Shift (δ) and Coupling Constant (J) |
| 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.gov | DMSO-d₆ | δ 170.4 (C=O), 160.2 (d, ¹JCF = 245.5 Hz), 115.3 (d, ²JCF = 23.0 Hz), 129.5 (d, ³JCF = 8.8 Hz), 49.1 (aliphatic C), 64.4 (aliphatic C) |
Use the interactive functionality to explore the data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The molecular ion peak (M⁺) for this compound is expected at an m/z corresponding to its molecular weight (C₉H₈FNO).
The fragmentation pattern in the mass spectrum provides valuable structural information. For dihydroquinolinone derivatives, common fragmentation pathways involve the cleavage of the dihydropyridinone ring. Typical fragmentation may include the loss of carbon monoxide (CO, 28 Da) from the amide group, and cleavage of the C3-C4 bond. In studies of related quinolinone structures, HRMS with electrospray ionization (ESI) is commonly used, which typically shows a prominent protonated molecule [M+H]⁺. nih.govrsc.org
Table 3: HRMS Data for Dihydroquinolinone Analogues
| Compound Name | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |
| Trifluoromethylated dihydroquinolinone analogue rsc.org | ESI | 505.9990 | 505.9980 |
| 2-(4-Chlorophenyl)-3-phenyl-dihydroisoquinolinone analogue nih.gov | ESI | 378.0897 | 378.0888 |
Use the interactive functionality to explore the data.
X-ray Crystallography for Solid-State Structure Determination
Crystal structure analyses of related compounds also reveal how molecules pack in the solid state, highlighting intermolecular interactions such as hydrogen bonding. The amide N-H group and the carbonyl C=O group are key sites for hydrogen bonding, often forming dimeric structures or extended chains that stabilize the crystal lattice. mkuniversity.ac.innih.gov While a specific crystal structure for this compound is not available in the searched literature, analysis of precursors and related heterocyclic compounds shows that intramolecular hydrogen bonds play a significant role in their crystal packing. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.
N-H Stretching: A moderate to sharp absorption band for the amide N-H stretch is expected in the region of 3200-3400 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch will be prominent, typically appearing between 1650 and 1690 cm⁻¹.
C-F Stretching: A strong absorption band for the C-F bond stretch is expected in the 1000-1300 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands of variable intensity between 1450 and 1600 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic ring.
C-H Stretching: Bands for aromatic C-H stretching appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands appear just below 3000 cm⁻¹.
Studies on similar quinoline (B57606) derivatives, such as 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, confirm the presence of these characteristic vibrational frequencies. nih.gov
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Amide C=O Stretch | 1650 - 1690 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-F Stretch | 1000 - 1300 | Strong |
Use the interactive functionality to explore the data.
Chromatographic Techniques for Purity and Isolation (e.g., HPLC, UPLC-HR/MS)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed for the analysis of quinolinone derivatives. mdpi.com
These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid). researchgate.net The purity of the compound is determined by the area of its peak in the chromatogram relative to the total area of all peaks.
Coupling UPLC with high-resolution mass spectrometry (UPLC-HRMS) provides a highly sensitive and specific method for both the quantification and identification of the target compound and any potential impurities or metabolites. mdpi.com This combination leverages the superior separation efficiency of UPLC with the precise mass measurement of HRMS, making it an invaluable tool in the characterization of novel chemical entities. mdpi.com
Computational Chemistry and in Silico Modeling of 5 Fluoro 3,4 Dihydroquinolin 2 1h One and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the molecular properties of dihydroquinolinone derivatives. These methods provide insights into the electronic structure and reactivity, which are crucial for predicting the compounds' interactions in biological systems. nih.govacs.org
DFT studies are widely employed to perform comprehensive structural and computational analyses of dihydroquinolinone derivatives. nih.govacs.org These calculations help in understanding the reactivity of these compounds by examining frontier molecular orbitals (HOMO and LUMO), which provide information on chemical reactivity, acidity, and basicity. nih.gov Analysis of thermodynamic parameters can reveal equilibrium relationships between different tautomers of quinolin-4-one derivatives. researchgate.net
Key insights from DFT studies include:
Reactivity Descriptors: Quantum chemical parameters like hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) are calculated to describe the chemical behavior of the molecules. mdpi.com
Frontier Molecular Orbitals: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical stability of a molecule. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps indicate the nucleophilic and electrophilic regions of the molecule, while Fukui indices show the sites susceptible to nucleophilic, electrophilic, and radical attacks. nih.gov
Structural Optimization: DFT is used to obtain optimized molecular structures, and the calculated geometrical parameters can be compared with experimental data to confirm the stable structure. mdpi.com For instance, studies on dihydropyrimidin-2(1H)-ones show that the six-membered ring typically adopts a boat conformation. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental in silico technique used to predict the binding orientation and affinity of a small molecule to its protein target. This method is extensively used for screening libraries of dihydroquinolinone analogues against various biological targets to identify potential lead compounds. nih.govacs.org
Molecular docking studies have been instrumental in understanding how 3,4-dihydroquinolin-2(1H)-one analogues interact with key receptor targets, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a crucial protein in angiogenesis. nih.gov
VEGFR2 Interactions: Docking studies of novel 3,4-dihydroquinolin-2(1H)-one analogues against VEGFR2 have revealed key binding interactions. For example, certain analogues form multiple hydrogen bonds with critical amino acid residues such as Asp1046, Glu885, Cys919, Leu840, and Asn923 within the VEGFR2 binding pocket. nih.gov These hydrogen bonds, along with hydrophobic interactions, are crucial for stabilizing the ligand-protein complex. nih.govnih.gov The binding of inhibitors to the hinge region residue Met769 is also a recognized key interaction for some receptor tyrosine kinases. mdpi.com
Docking simulations provide quantitative predictions of binding affinity, typically expressed as a docking score in kcal/mol. These scores help in ranking compounds and prioritizing them for further experimental testing. researchgate.net
VEGFR2 Inhibitors: In a study of 23 novel analogues of 3,4-dihydroquinolin-2(1H)-one, molecular docking was used to predict their binding affinity for VEGFR2. nih.gov One potent compound, 4m , displayed a strong docking score of -9.9 kcal/mol, which correlated well with its low experimental IC50 value of 4.20 μM against glioblastoma cell lines. nih.gov Similarly, studies on thiazoloquinolinone derivatives targeting VEGFR-2 showed docking scores ranging from -3.24 to -6.63 kcal/mol, with the most potent compound exhibiting the strongest binding energy. researchgate.net
The table below summarizes the docking scores and key interactions for selected 3,4-dihydroquinolin-2(1H)-one analogues targeting VEGFR2.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Citation |
| 4m | -9.9 | Asp1052, Leu840, Asn923, Cys919 | nih.gov |
| Thiazoloquinolinone 5e | -6.63 | Not specified | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment. mdpi.com
MD simulations are performed to validate the results of molecular docking and to investigate the dynamic behavior of the protein-ligand complex. mdpi.comnih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. mdpi.com
VEGFR2 Complex Stability: MD simulations have been used to confirm the stability of complexes between 3,4-dihydroquinolin-2(1H)-one analogues and VEGFR2. nih.gov These simulations, often run for durations like 100 ns, help to verify that the key interactions observed in docking, such as hydrogen bonds, are maintained over time, thus ensuring the stability of the binding. nih.govmdpi.comnih.gov For thiazoloquinolinone derivatives, MD simulations identified Lys868 as a frequently interacting amino acid, highlighting its importance for stable binding to VEGFR-2. researchgate.net
The results from these computational studies provide a comprehensive framework for understanding the structure-activity relationships of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one and its analogues, guiding the rational design of new and more potent therapeutic agents. nih.govacs.org
Conformational Changes and Dynamic Behavior
The introduction of a fluorine atom into a molecular scaffold can significantly influence its conformational preferences and dynamic behavior. In the case of this compound, the fluorine atom at the 5-position of the quinolinone core induces notable stereoelectronic effects. These effects can alter the molecule's three-dimensional shape, which is critical for its interaction with biological targets. The strong inductive effect of the fluorine atom can enforce a particular pucker upon the heterocyclic ring and bias the conformation of adjacent peptide bonds if incorporated into larger molecules nih.gov.
Computational studies on fluorinated heterocyclic systems, such as piperidines and pyrrolidines, have demonstrated that the conformational behavior is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors researchgate.netresearchgate.net. For this compound, these factors would dictate the puckering of the dihydro part of the quinolinone ring and the relative orientation of the fluorine atom.
Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of molecules like this compound and its analogues, particularly when bound to a biological target such as a protein kinase. mdpi.com These simulations, often run over periods like 100 nanoseconds, provide insights into the stability of the protein-ligand complex. mdpi.com A key metric used in these analyses is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex from its initial docked pose over time. A stable RMSD value suggests that the ligand remains securely bound in the active site, indicating a stable interaction. mdpi.com Studies on related 3,4-dihydroquinolin-2(1H)-one analogues targeting VEGFR2 have utilized MD simulations to confirm the stability of the compounds within the kinase's binding pocket. mdpi.com
| Parameter | Description | Relevance |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex over time. | Indicates the stability of the ligand in the binding pocket. Lower, stable values suggest a stable complex. mdpi.com |
| Dihedral Angles | Describes the angles between planes through two sets of three atoms, indicating the rotation around a central bond. | Changes in dihedral angles reveal conformational shifts induced by substituents like fluorine. |
| Interaction Energy | Calculates the energy of interaction between the ligand and the protein target. | Provides insight into the strength and nature (e.g., hydrogen bonds, hydrophobic interactions) of the binding. |
Pharmacophore Modeling for Ligand-Based and Structure-Based Design
Pharmacophore modeling is a cornerstone of computer-aided drug design, serving to distill the essential structural features of a molecule required for its biological activity. dovepress.com A pharmacophore is an abstract representation of the steric and electronic properties necessary to ensure optimal molecular interactions with a specific biological target. dovepress.com This modeling is instrumental in virtual screening to identify new lead compounds and in guiding the optimization of existing ones. mdpi.com
There are two primary approaches to generating pharmacophore models:
Ligand-Based Design: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active compounds to identify common chemical features and their spatial arrangement. mdpi.com By aligning these active molecules, a consensus pharmacophore that captures the shared characteristics responsible for their activity can be derived. mdpi.com
Structure-Based Design: When the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be developed. mdpi.commdpi.com This approach involves analyzing the binding site to identify key interaction points between the protein and a known ligand, which are then translated into pharmacophoric features. nih.gov This method provides a detailed map of the chemical functionalities required for a ligand to interact effectively with the residues in the binding pocket. mdpi.com
For compounds like this compound and its analogues, both approaches can be valuable. Ligand-based models can be built from a series of active quinolinone derivatives, while structure-based models can be derived from their complexes with targets like the VEGFR2 kinase. mdpi.com
Generation and Validation of Pharmacophore Models
The generation of a robust pharmacophore model is an iterative process that involves identifying key chemical features and validating the model's predictive power.
Model Generation: A pharmacophore model is constructed from essential chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). scienceopen.com For instance, in a study of quinoline-based anticancer agents, a six-point pharmacophore model (AAARRR) consisting of three hydrogen bond acceptors and three aromatic ring features was identified as optimal. scienceopen.com Structure-based models are generated by analyzing the specific interactions within a protein-ligand complex. Software can identify features like hydrogen bonds, hydrophobic contacts, and ionic interactions between the ligand and the active site residues. nih.gov
Model Validation: Validation is a critical step to ensure that the generated pharmacophore model is reliable and can accurately distinguish between active and inactive compounds. frontiersin.org A common validation method involves using a test set of molecules with known activities that were not used in the model's creation. The model's ability to correctly identify the active compounds from this set is evaluated. Statistical metrics such as the correlation coefficient (R²), cross-validation coefficient (Q²), and the enrichment factor (EF) are used to assess the quality and predictive capability of the model. scienceopen.com A well-validated model will have a high correlation between the predicted and actual activities of the compounds. scienceopen.com
| Component | Description | Example |
|---|---|---|
| Pharmacophoric Features | Key molecular interaction points. | Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Aromatic Ring (AR), Hydrophobic (H), Positive/Negative Ionizable. scienceopen.com |
| Model Generation Software | Computational tools used to create and visualize pharmacophore models. | Discovery Studio, LigandScout, Pharmit. nih.govchemrxiv.org |
| Validation Metrics | Statistical parameters to assess the predictive power of the model. | Correlation Coefficient (R²), Cross-Validation Coefficient (Q²), Enrichment Factor (EF), Receiver Operating Characteristic (ROC) curve. scienceopen.com |
Virtual Screening Applications
Once a pharmacophore model is generated and validated, one of its most powerful applications is in virtual screening. dovepress.com This computational technique involves searching large chemical databases, which can contain millions of compounds, to identify molecules that match the spatial and electronic features of the pharmacophore query. mdpi.com Virtual screening significantly accelerates the drug discovery process by narrowing down the vast chemical space to a manageable number of promising candidates for synthesis and biological testing, thus saving considerable time and resources. nih.gov
The process typically involves:
Using the pharmacophore model as a 3D query to filter a compound library.
Ranking the resulting "hits" based on how well they fit the pharmacophore model (e.g., using a fitness score or RMSD value). frontiersin.org
Often, the top-scoring hits are then subjected to further in silico analysis, such as molecular docking, to predict their binding orientation and affinity within the target's active site. mdpi.com
For example, a pharmacophore model derived from active 3,4-dihydroquinolin-2(1H)-one analogues could be used to screen databases to find novel compounds with potentially similar biological activity, such as VEGFR2 inhibition. mdpi.com This approach has been successfully used to identify potent inhibitors for various targets from diverse chemical libraries. frontiersin.orgnih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research
In the early stages of drug discovery, it is crucial to assess not only the potency of a compound but also its pharmacokinetic properties. In silico ADME prediction models are valuable tools used to evaluate the Absorption, Distribution, Metabolism, and Excretion profiles of drug candidates before they are synthesized. srce.hriapchem.org This early assessment helps to identify potential liabilities that could lead to failure in later stages of development. dovepress.com
The introduction of fluorine, as in this compound, can significantly modulate ADME properties. Fluorination can alter a molecule's lipophilicity, metabolic stability, and membrane permeability. nih.govnih.govmdpi.com For instance, a strategically placed fluorine atom can block sites of metabolism, thereby increasing the compound's half-life, or improve permeability and oral absorption. nih.govnih.gov
Computational tools can predict a range of ADME parameters. These predictions are based on the molecule's structure and physicochemical properties. While in silico predictions provide valuable guidance, they are estimations and are typically followed by in vitro experimental validation for promising compounds. srce.hr
| ADME Parameter | Predicted Property | Significance in Research |
|---|---|---|
| Absorption | High predicted human intestinal absorption (HIA). | Indicates good potential for oral bioavailability. gjpb.de |
| Distribution | Predicted to cross the Blood-Brain Barrier (BBB). | Relevant for compounds targeting the central nervous system. gjpb.de |
| Metabolism | Predicted to be a non-inhibitor of major CYP450 enzymes (e.g., CYP2D6, CYP3A4). | Suggests a lower likelihood of drug-drug interactions. mdpi.com |
| Excretion | Moderate predicted clearance. | Indicates a reasonable half-life in the body. nih.gov |
| Lipinski's Rule of Five | Compliant (e.g., Molecular Weight < 500, LogP < 5). | Suggests "drug-like" properties favorable for oral absorption. mdpi.com |
Molecular Mechanisms of Action and Biological Target Interactions
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Monoamine Oxidase, Pyruvate Kinase M2)
Derivatives of 3,4-dihydroquinolin-2(1H)-one have been extensively studied for their ability to inhibit key enzymes involved in human disease.
Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. Novel hybrid compounds fusing the 3,4-dihydro-2(1H)-quinolinone core with a dithiocarbamate (B8719985) moiety have been developed as multi-target agents for Alzheimer's disease. nih.govresearchgate.net These derivatives have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidases (MAOs). nih.govresearchgate.net
One of the most effective compounds from a studied series, compound 3e , exhibited balanced and potent inhibition of human AChE (hAChE) with an IC50 value of 0.34 µM. nih.govresearchgate.net Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor of hAChE. nih.govresearchgate.net This suggests it can bind to both the active site and an allosteric site on the enzyme. The 3,4-dihydro-2(1H)-quinolinone core of these molecules is proposed to interact with the peripheral anionic site (PAS) of AChE, while the dithiocarbamate portion binds to the catalytic anionic site (CAS). nih.gov
Monoamine Oxidase (MAO)
Monoamine oxidase enzymes (MAO-A and MAO-B) are crucial in the metabolism of neurotransmitters and are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Studies have shown that 3,4-dihydro-2(1H)-quinolinone derivatives can be highly potent and selective inhibitors of MAO-B. nih.gov
The position of substitution on the quinolinone scaffold is critical for activity. Derivatives with substituents at the C7 position show significantly more potent MAO-B inhibition compared to those substituted at the C6 position. nih.gov For instance, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was identified as the most potent MAO-B inhibitor in one study, with an IC50 value of 2.9 nM and a remarkable 2750-fold selectivity for MAO-B over MAO-A. nih.gov
In contrast, other series of derivatives, such as the dithiocarbamate hybrids, have been developed to be balanced inhibitors of both MAO isoforms. Compound 3e , for example, showed potent inhibition of both hMAO-A (IC50 = 0.91 µM) and hMAO-B (IC50 = 2.81 µM). nih.govresearchgate.net Kinetic analysis indicated that it acts as a competitive inhibitor of hMAO-B. nih.govresearchgate.net
Pyruvate Kinase M2 (PKM2)
Pyruvate Kinase M2 is a key enzyme in cancer metabolism, and its modulation is a target for anticancer therapies. Unlike the inhibitory actions seen with other enzymes, compounds related to the 3,4-dihydroquinolin-2(1H)-one scaffold have been investigated as activators of PKM2. nih.gov PKM2 exists in a highly active tetrameric state and a less active dimeric state; in cancer cells, the enzyme is often in the less active form, which promotes anabolic metabolism and tumor growth. nih.gov
Small molecule activators can bind to PKM2 at a subunit interaction interface, which is a different site from the endogenous activator FBP (fructose-1,6-bisphosphate). nih.gov This binding promotes the formation of a stable, constitutively active tetramer that is resistant to inhibition by phosphotyrosine-containing proteins. nih.gov This activation of PKM2 is thought to suppress tumor growth by shifting cancer cell metabolism away from biosynthesis. nih.gov While several classes of compounds have been identified as PKM2 activators, specific studies detailing the activity of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one or its direct derivatives were not prominent in the reviewed literature.
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity | Reference |
|---|---|---|---|---|
| Compound 3e | Human Acetylcholinesterase (hAChE) | 0.34 µM | N/A | nih.govresearchgate.net |
| Compound 3e | Human Monoamine Oxidase A (hMAO-A) | 0.91 µM | Balanced Inhibitor | nih.govresearchgate.net |
| Compound 3e | Human Monoamine Oxidase B (hMAO-B) | 2.81 µM | nih.govresearchgate.net | |
| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | Monoamine Oxidase B (MAO-B) | 2.9 nM | 2750-fold vs MAO-A | nih.gov |
Receptor Binding and Modulation Studies (e.g., Dopamine (B1211576) Receptors D2, VEGFR2, Thyroid-Stimulating Hormone Receptors)
The 3,4-dihydroquinolin-2(1H)-one framework is also a key component in molecules designed to interact with important G-protein coupled receptors and receptor tyrosine kinases.
Dopamine Receptors D2
The dopamine D2 receptor (D2R) is a primary target for antipsychotic medications. A series of novel 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated as potential D2R modulators, often based on the structure of the atypical antipsychotic aripiprazole. nih.govnih.gov
In one study, compound 5e emerged with the highest D2R affinity among the newly synthesized compounds. nih.govnih.gov Other research has identified 7-substituted 3,4-dihydroquinolin-2(1H)-one derivatives with very high affinity for the D2 receptor subtype, exhibiting Ki values below 0.3 nM. researchgate.net These compounds were also found to be partial agonists at both D2 and D3 receptors, a desirable profile for atypical antipsychotics. researchgate.net
| Compound Class | Target Receptor | Binding Affinity (Ki) | Functional Activity | Reference |
|---|---|---|---|---|
| 7-substituted 3,4-dihydroquinolin-2(1H)-ones | Dopamine D2 | < 0.3 nM | Partial Agonist | researchgate.net |
VEGFR2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govmdpi.com Consequently, VEGFR2 is a major target in cancer therapy. Numerous analogues of 3,4-dihydroquinolin-2(1H)-one have been designed and synthesized as potential VEGFR2 inhibitors. nih.govnih.govtrustlifeventures.com
In a study focused on developing treatments for glioblastoma multiforme, several 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives demonstrated significant potency. nih.gov Compounds 4m , 4q , 4t , and 4u showed potent antiproliferative effects against glioblastoma cell lines, with IC50 values of 4.20 µM, 8.00 µM, 10.48 µM, and 7.96 µM, respectively. nih.govnih.govtrustlifeventures.com Molecular docking studies confirmed that these compounds have a strong binding affinity for the VEGFR2 kinase domain. nih.gov
| Compound | Target Receptor | Inhibitory Concentration (IC50) | Cell Line | Reference |
|---|---|---|---|---|
| Compound 4m | VEGFR2 | 4.20 µM | U87-MG / U138-MG | nih.govnih.govtrustlifeventures.com |
| Compound 4q | VEGFR2 | 8.00 µM | U87-MG / U138-MG | nih.govnih.govtrustlifeventures.com |
| Compound 4u | VEGFR2 | 7.96 µM | U87-MG / U138-MG | nih.govnih.govtrustlifeventures.com |
| Compound 4t | VEGFR2 | 10.48 µM | U87-MG / U138-MG | nih.govnih.govtrustlifeventures.com |
Thyroid-Stimulating Hormone Receptors
No studies linking this compound or its derivatives to Thyroid-Stimulating Hormone Receptors were identified in the literature search.
Elucidation of Molecular Pathways and Cellular Effects
The interaction of 3,4-dihydroquinolin-2(1H)-one derivatives with their biological targets initiates a cascade of downstream molecular events, leading to specific cellular effects.
Modulation of the dopamine D2 receptor, which is a Gi-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This modulation of the cAMP signaling pathway is central to the therapeutic effects of antipsychotic drugs.
The inhibition of VEGFR2 by 3,4-dihydroquinolin-2(1H)-one analogues directly interferes with the VEGFA–VEGFR2 signaling pathway. nih.govmdpi.com This pathway is crucial for angiogenesis, and its blockade can inhibit the formation of new blood vessels that tumors need to grow. mdpi.com The cellular effects of this inhibition include a potent reduction in the viability and proliferation of cancer cells, as demonstrated in glioblastoma cell lines. nih.gov Molecular dynamics studies have shown that these compounds form stable interactions with key amino acid residues within the VEGFR2 binding pocket, such as Asp1052, Leu840, Asn923, and Cys919, confirming their mechanism of action at a molecular level. nih.gov
Structure Activity Relationship Sar Studies of 5 Fluoro 3,4 Dihydroquinolin 2 1h One Analogues
Impact of Fluorine Substitution on Pharmacological Profile and Metabolic Stability
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net Due to its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, fluorine can significantly influence a molecule's electronic distribution, pKa, conformation, and metabolic fate. researchgate.netnih.govdntb.gov.ua In the context of the 3,4-dihydroquinolin-2(1H)-one scaffold, the strategic placement of a fluorine atom, such as at the C-5 position, can productively modulate its biological profile.
Positional and Substituent Effects on Target Affinity and Potency
The biological activity of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one analogues is highly dependent on the nature and position of various substituents on the quinolinone core and its appended moieties. Structure-activity relationship (SAR) studies aim to decipher these dependencies to optimize target affinity and potency.
Research into novel 3,4-dihydroquinolin-2(1H)-one analogues as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for the treatment of glioblastoma provides key insights. nih.gov In this study, a series of compounds were synthesized and evaluated for their antiproliferative effects. The core structure was modified, and the resulting analogues showed a wide range of potencies. For example, the presence of electron-withdrawing or electron-donating groups on linked moieties was found to modulate the compound's activity. nih.gov
Notably, compound 4m , which incorporates a 5-fluoro-2-oxoindolin-3-ylidene group, demonstrated the highest potency against the U138-MG glioblastoma cell line with an IC₅₀ value of 4.20 μM. nih.gov Other potent analogues included 4q (IC₅₀ = 8.00 μM), 4u (IC₅₀ = 7.96 μM), and 4t (IC₅₀ = 10.48 μM). nih.gov These compounds were significantly more effective than the standard chemotherapeutic agent temozolomide (B1682018) (TMZ), which had an IC₅₀ of 93.09 μM against the same cell line. nih.gov The variation in potency among these closely related structures underscores the critical role of specific substituents in dictating biological activity. For quinolone-based structures more broadly, modifications at the C-3 and C-7 positions are known to be crucial for influencing both cytotoxic activity and lipophilicity. researchgate.net It is also important to note that fluorine substitution is not universally beneficial; in some cannabinoid analogues, replacing a hydroxyl group with fluorine was found to be significantly detrimental to CB1 receptor binding affinity. nih.gov
Table 1: In Vitro Potency of 3,4-dihydroquinolin-2(1H)-one Analogues against U138-MG Glioblastoma Cells
Rational Design Principles from SAR Analysis
The analysis of SAR data allows for the formulation of rational design principles to guide the development of more potent and selective this compound analogues.
Bioisosteric Replacement and Strategic Fluorination : The substitution of hydrogen with fluorine is a key design element. Fluorine can act as a bioisostere for hydrogen, but its unique electronic properties can lead to more favorable interactions with a target protein. researchgate.netnih.gov Placing fluorine at positions susceptible to metabolic oxidation is a rational approach to improve pharmacokinetic properties. researchgate.net The success of fluorine at the C-6 position in other quinolones suggests that exploring fluorination at various points on the dihydroquinolinone ring is a valid strategy to enhance potency. researchgate.net
Optimization of Target Engagement : SAR studies reveal which functional groups are critical for binding to the target. For VEGFR2 inhibitors, molecular docking studies identified key hydrogen bonds between the ligand and amino acid residues such as Asp1046, Glu885, Cys919, and Asp1052 within the kinase binding pocket. nih.gov Rational design focuses on incorporating or modifying substituents to maximize these specific, high-affinity interactions. The goal is to design molecules that are complementary in shape and electronic properties to the target's active site.
Correlation of In Silico Predictions with In Vitro Biological Activities
In silico computational methods, such as molecular docking, are powerful tools in modern drug discovery for predicting how a molecule will bind to a protein target. nih.gov These predictions, when correlated with in vitro experimental results, can validate the computational model and accelerate the design-synthesis-test cycle.
In the study of 3,4-dihydroquinolin-2(1H)-one analogues as VEGFR2 inhibitors, a strong correlation was observed between the predicted binding affinities from molecular docking and the experimentally determined biological activities. nih.gov Molecular docking calculates a "docking score," typically in kcal/mol, which estimates the binding energy of the ligand-protein complex; a more negative score suggests a stronger and more favorable interaction. nih.gov
The most potent compound identified in the in vitro assays, 4m (IC₅₀ = 4.20 μM), also exhibited one of the best docking scores at -9.9 kcal/mol. nih.gov This strong predicted binding was attributed to five hydrogen bonds with key residues in the VEGFR2 active site. nih.gov Conversely, the standard drug TMZ, which was much less potent in vitro (IC₅₀ > 92 μM), showed weaker binding interactions in the docking studies. nih.gov This concordance between high binding affinity (in silico) and high potency (in vitro) supports the hypothesis that the anticancer activity of these compounds is mediated through VEGFR2 inhibition. nih.gov Similar correlations between computational predictions and experimental outcomes have been demonstrated for other quinazolinone and quinoline (B57606) derivatives against various targets, reinforcing the value of these integrated approaches. nih.govrsc.org
Table 2: Correlation of In Silico Docking Score and In Vitro Potency for VEGFR2 Inhibitors
Metabolic Stability and in Vitro Biotransformation Profiles
Assessment of Metabolic Stability in Hepatic Microsomes and Hepatocytes
Metabolic stability is a measure of a compound's susceptibility to biotransformation, typically expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.comsolvobiotech.com These parameters are determined by incubating the compound with metabolically active test systems and measuring its disappearance over time. springernature.comlabcorp.com
Hepatic Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes). wuxiapptec.com They are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). wuxiapptec.comsolvobiotech.com To assess metabolism via CYPs, incubations are performed in the presence of the necessary cofactor, NADPH. solvobiotech.comlabcorp.com Control incubations without NADPH are used to determine non-enzymatic degradation. labcorp.com
Hepatocytes: These are whole liver cells and are considered a more complete in vitro model as they contain the full spectrum of Phase I and Phase II metabolic enzymes and cofactors in their natural cellular environment. nih.govspringernature.comnih.gov Metabolic stability assays can be conducted using cryopreserved hepatocytes in suspension. nuvisan.com The incubation times for hepatocyte assays can extend up to four hours, though reaction linearity is often maintained for 2-3 hours for many small molecules. solvobiotech.com
The assessment involves incubating 5-Fluoro-3,4-dihydroquinolin-2(1H)-one at specific concentrations with either liver microsomes or hepatocytes from various species, including human, rat, mouse, and dog, to understand inter-species differences. nuvisan.comlabcorp.com Samples are taken at several time points, and the reaction is stopped by adding an organic solvent. labcorp.com The remaining concentration of the parent compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comspringernature.com The data are used to calculate the rate of metabolism, from which the half-life and intrinsic clearance are derived. nuvisan.comsolvobiotech.com
Table 1: Illustrative Parameters for an In Vitro Metabolic Stability Assay This table presents a hypothetical data set to illustrate typical outputs from metabolic stability studies.
| Parameter | Test System | Species | Concentration (µM) | Incubation Time (min) | Calculated t½ (min) | Calculated CLint (µL/min/mg protein or 10^6 cells) |
| Metabolic Stability | Human Liver Microsomes | Human | 1 | 0, 5, 15, 30, 60 | 45 | 15.4 |
| Metabolic Stability | Rat Liver Microsomes | Rat | 1 | 0, 5, 15, 30, 60 | 25 | 27.7 |
| Metabolic Stability | Human Hepatocytes | Human | 1 | 0, 30, 60, 120, 240 | 90 | 7.7 |
| Metabolic Stability | Rat Hepatocytes | Rat | 1 | 0, 30, 60, 120, 240 | 55 | 12.6 |
Identification and Profiling of In Vitro Metabolites
Identifying the metabolic products of this compound is crucial to understanding its biotransformation pathways. This process, known as metabolite profiling or identification, is typically performed on samples from the in vitro stability assays. labcorp.com
Following incubation with microsomes or hepatocytes, the samples are analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). springernature.comnih.gov This allows for the separation, detection, and structural elucidation of metabolites. By comparing the mass spectra of the parent compound with the new peaks that appear in the incubated samples, potential metabolites can be identified. The change in mass suggests the type of chemical modification that has occurred (e.g., addition of an oxygen atom for hydroxylation, addition of glucuronic acid for glucuronidation).
The primary metabolic pathways often involve oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules (Phase II reactions). wuxiapptec.comnih.gov For a compound like this compound, potential metabolic transformations could include hydroxylation on the aromatic or aliphatic portions of the molecule, N-dealkylation if substituted, or conjugation reactions such as glucuronidation or sulfation.
Table 2: Common Metabolic Reactions and Corresponding Mass Shifts This table provides examples of common biotransformations and the expected change in mass detected by mass spectrometry.
| Metabolic Reaction | Phase | Description | Change in Mass (Da) |
| Hydroxylation | I | Addition of a hydroxyl group (-OH) | +16 |
| Dehydrogenation | I | Removal of two hydrogen atoms | -2 |
| N-Oxidation | I | Addition of an oxygen atom to a nitrogen | +16 |
| Oxidative Defluorination | I | Replacement of a fluorine atom with a hydroxyl group | -3 |
| Glucuronidation | II | Conjugation with glucuronic acid | +176 |
| Sulfation | II | Conjugation with a sulfo group | +80 |
Role of Specific Enzyme Systems in Metabolism (e.g., Cytochrome P450, UGTs)
The biotransformation of most drugs is carried out by a limited number of enzyme superfamilies. ufl.edumdpi.com Identifying the specific enzymes responsible for the metabolism of this compound is key to predicting potential drug-drug interactions.
Cytochrome P450 (CYP450): This superfamily of heme-containing enzymes is a major contributor to Phase I metabolism. nih.govufl.edu CYPs are primarily located in the liver and are responsible for catalyzing oxidative, reductive, and hydrolytic reactions. nih.govmdpi.com The most important CYPs for drug metabolism in humans include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, which collectively metabolize the vast majority of therapeutic drugs. mdpi.com For fluorinated aromatic compounds, oxidative defluorination catalyzed by P450 enzymes can be a potential metabolic pathway. liberty.edu Studies on the synthetic cannabinoid XLR-11, which contains a fluoropentyl group, showed that CYP3A4 was the major enzyme responsible for its metabolism. nih.gov To determine which CYP enzymes metabolize a compound, it is incubated with a panel of recombinant human CYP enzymes, each expressing a single isoform.
Uridine Diphosphate Glucuronosyltransferases (UGTs): UGTs are a key family of Phase II enzymes that catalyze glucuronidation, a major conjugation pathway. nih.govnih.gov This process involves attaching glucuronic acid to the drug or its Phase I metabolite, which increases its water solubility and facilitates its excretion. nih.gov UGTs are located in the endoplasmic reticulum of cells in the liver and other tissues. nih.govnih.gov Members of the UGT1A and UGT2B subfamilies are primarily responsible for the glucuronidation of drugs. nih.gov If Phase I metabolism of this compound produces a hydroxylated metabolite, it would be a likely substrate for UGT enzymes.
Table 3: Major Human Drug-Metabolizing Enzyme Superfamilies
| Enzyme Superfamily | Metabolic Phase | Location | Primary Function | Key Isoforms for Drug Metabolism |
| Cytochrome P450 (CYP) | Phase I | Endoplasmic Reticulum | Oxidation, Reduction, Hydrolysis | CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2 |
| UDP-Glucuronosyltransferases (UGT) | Phase II | Endoplasmic Reticulum | Glucuronidation (conjugation) | UGT1A1, UGT1A3, UGT1A4, UGT2B7 |
5 Fluoro 3,4 Dihydroquinolin 2 1h One As a Chemical Biology Probe and Medicinal Chemistry Scaffold
Utility of the Dihydroquinolinone Scaffold in Drug Discovery
The 3,4-dihydroquinolin-2(1H)-one moiety is considered a "privileged scaffold" in drug discovery. nih.govnih.gov This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them a fertile starting point for developing a wide range of therapeutic agents. nih.govscispace.com The structural rigidity and synthetic tractability of the dihydroquinolinone core allow for systematic modifications, enabling chemists to fine-tune its pharmacological properties. nih.gov
The versatility of this scaffold is evidenced by its presence in several approved drugs and numerous experimental compounds targeting a variety of diseases. These compounds exhibit a broad spectrum of biological activities, including phosphodiesterase inhibition, antagonism of vasopressin and β-adrenergic receptors, and interactions with dopamine (B1211576) and serotonin (B10506) receptors.
Below is a table of notable compounds built upon the dihydroquinolinone scaffold, highlighting their diverse therapeutic applications.
| Compound Name | Primary Biological Target/Activity | Therapeutic Area |
| Aripiprazole | Dopamine D2 & Serotonin 5-HT1A Receptor Partial Agonist | Antipsychotic |
| Cilostazol | Phosphodiesterase 3 (PDE3) Inhibitor | Intermittent Claudication |
| Carteolol | Non-selective Beta-Adrenergic Blocker | Glaucoma, Hypertension |
| Ropinirole | Dopamine Agonist | Parkinson's Disease, Restless Legs Syndrome |
| Vesanoid (Tretinoin) | Retinoic Acid Receptor Agonist (structurally related) | Acute Promyelocytic Leukemia |
The introduction of a fluorine atom, as in 5-Fluoro-3,4-dihydroquinolin-2(1H)-one, is a strategic modification in medicinal chemistry. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's characteristics. benthamscience.comnih.govscispace.com Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve binding affinity with target proteins through favorable electronic interactions, and modulate physicochemical properties like lipophilicity and pKa to optimize pharmacokinetic profiles. nih.govresearchgate.netnih.gov Therefore, the 5-fluoro substitution on the dihydroquinolinone scaffold represents a deliberate design choice to potentially improve the drug-like properties of the resulting compounds.
Development of Chemical Probes for Target Validation
A critical step in modern drug discovery is target validation, the process of demonstrating that a specific biological molecule (the "target," usually a protein) is directly involved in a disease process and that modulating its activity will have a therapeutic effect. Chemical probes are small molecules designed to interact with a specific target, enabling researchers to study its function in a biological system.
High-quality chemical probes must be potent, selective, and have a well-understood mechanism of action. The dihydroquinolinone scaffold is an attractive starting point for developing such probes. Its modifiable structure allows for the attachment of reporter groups (like fluorescent tags) or photoaffinity labels that can be used to visualize, isolate, and identify the target protein and its binding partners.
While specific examples of this compound being used as a chemical probe are not extensively documented in public literature, derivatives of the parent scaffold have been proposed for this purpose. For instance, after identifying a dihydroquinoline derivative with potential anticancer activity against aldehyde dehydrogenase 1A1 (ALDH1A1), researchers suggested that further medicinal chemistry on the scaffold could generate chemical probes to explore the functions of ALDH isoenzymes. researchgate.net Such probes would be invaluable for elucidating the distinct and overlapping roles these enzymes play in both normal physiology and cancer, thereby validating them as drug targets.
Scaffold Optimization for Enhanced Potency and Selectivity
The dihydroquinolinone scaffold has been the subject of extensive optimization efforts across various therapeutic targets. nih.govresearchgate.net The ability to functionalize the scaffold at multiple positions on both the aromatic and lactam rings provides a rich chemical space for exploration. nih.govmdpi.com
A notable example involves the optimization of dihydroquinoxalin-2(1H)-one derivatives (a closely related scaffold) as tubulin polymerization inhibitors for cancer therapy. nih.gov SAR studies revealed several key principles:
The six-membered lactam ring is crucial for high potency.
The aromatic portion of the scaffold can be replaced with other bioisosteric heterocycles like quinoline (B57606) or quinazoline (B50416) to maintain high activity.
The type and position of substituents on the aromatic rings significantly impact antitumor activity. nih.gov
Certain positions can tolerate new substituents, providing an opportunity to improve properties like aqueous solubility without losing potency. nih.gov
The strategic placement of fluorine, as in this compound, is a key optimization tactic. The electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic ring, potentially leading to stronger and more selective interactions with the target protein. youtube.com Furthermore, replacing a hydrogen atom with fluorine at a site of metabolism can block oxidative processes, thereby increasing the compound's half-life and bioavailability. youtube.com
The following table summarizes general SAR findings for quinoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), illustrating the principles of scaffold optimization.
| Position of Substitution | Effect of Substituent Type | Impact on Activity |
| Anilino Ring (para) | Electron-withdrawing groups (-Cl, -Br, -F) are generally favored over electron-donating groups (-CH₃, -OCH₃). mdpi.com | Increased inhibitory activity. |
| Quinazoline C-6 | Introduction of a benzamide (B126) group with a fluorine at the C-2 position of the benzene (B151609) ring is vital. mdpi.com | Significant increase in inhibitory potency. |
| Linker Chain | A longer linker chain between the quinazoline core and a triazole moiety was found to be favorable. mdpi.com | Increased inhibitory activity toward both EGFR and VEGFR2. |
Emerging Applications and Future Directions in Medicinal Chemistry
The dihydroquinolinone scaffold continues to be a dynamic platform for discovering new medicines. Researchers are actively exploring its application in novel therapeutic areas beyond its established roles. The inherent versatility of the scaffold, combined with a deeper understanding of disease biology, is paving the way for the development of next-generation therapies. nih.gov
Emerging applications for dihydroquinolinone derivatives include:
Anticancer Agents: New derivatives are being investigated as potent inhibitors of novel cancer targets such as tubulin and human aldehyde dehydrogenase 1A1 (ALDH1A1), which is implicated in cancer cell resistance. researchgate.netnih.gov
Neurodegenerative Diseases: Given the scaffold's proven success in modulating central nervous system targets, its potential for treating diseases like Alzheimer's and Parkinson's remains an active area of research.
Antidepressants: Derivatives of 3,4-dihydro-2(1H)-quinolinone have been identified as σ receptor agonists, showing antidepressant-like activity in preclinical models. acs.org
Metabolic Diseases: The scaffold is being explored for its potential to inhibit targets like aldose reductase, which is involved in diabetic complications.
The future of drug design with the this compound scaffold and its analogues looks promising. Advances in computational chemistry and structural biology will enable more rational design of inhibitors with even greater potency and selectivity. researchgate.net The use of "scaffold hopping," where core structures are systematically replaced to find novel chemical entities with improved properties, will continue to yield new drug candidates. researchgate.netnih.gov Furthermore, the unique properties of fluorine ensure that it will remain a critical tool for medicinal chemists seeking to fine-tune molecular properties and overcome challenges such as metabolic instability and poor bioavailability. nih.gov The continued exploration of this privileged scaffold is expected to deliver innovative treatments for a wide range of human diseases.
Q & A
Q. What are the key synthetic routes for 5-Fluoro-3,4-dihydroquinolin-2(1H)-one derivatives?
The synthesis typically involves alkylation and reduction steps. For example:
- Alkylation : Reacting nitro-substituted intermediates (e.g., compound 7 ) with chloroalkylamine salts (e.g., 9–13 ) in DMF with K₂CO₃ yields alkylated intermediates (e.g., 14–19 ). Fluoro-substituted derivatives (e.g., 19 ) are obtained similarly .
- Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney Ni with hydrazine hydrate) reduces nitro groups to anilines (e.g., 20–25 ), which are coupled with thiophene-2-carbimidothioate to form final products (e.g., 26–31 ) .
- Fluoro-Specific Pathways : The 8-fluoro derivative (31 ) is synthesized via alkylation of 8 with 9 , followed by reduction and coupling .
Q. How are intermediates and final products characterized in these syntheses?
- NMR and MS : Key intermediates (e.g., 18 , 19 ) and final compounds (e.g., 26–31 ) are characterized by ¹H NMR and mass spectrometry (EI/ESI) to confirm structure and purity .
- Chiral Separation : Enantiomers (e.g., (S)-35 ) are resolved using chiral column chromatography, with stereochemistry confirmed via synthesis from optically pure reagents (e.g., (S)-13 ) .
Advanced Research Questions
Q. How do substituent position and chain length influence neuronal nitric oxide synthase (nNOS) inhibition?
- Side Chain Flexibility : A 2-carbon linker with pyrrolidine (29 ) achieves optimal nNOS inhibition (IC₅₀ = 160 nM), while 3-carbon linkers (e.g., 41 , 42 ) reduce potency due to reduced binding orientation flexibility .
- Fluoro Substituent Effects : The 8-fluoro group in 31 reduces nNOS inhibition 6-fold (IC₅₀ = 3.36 µM vs. 0.58 µM for 26 ), likely due to steric hindrance restricting side chain movement .
- SAR Strategy : Prioritize substituents at positions 6 and 7 for potency; avoid bulky groups at position 8 .
Q. What methodologies address stereochemical challenges in dihydroquinolinone synthesis?
- Chiral Reagents : Use enantiopure alkylating agents (e.g., (S)-N-Boc-L-homoproline ) to synthesize stereospecific intermediates (e.g., (S)-35 ) .
- Chromatographic Resolution : Supercritical fluid chromatography (SFC) separates enantiomers (e.g., (S)- and (R)-35 ) with high purity (>99% ee) .
Q. How can researchers resolve contradictions in biological activity data for fluorinated analogs?
- Case Study : The reduced potency of 8-fluoro derivative 31 vs. non-fluorinated 26 is attributed to restricted side chain mobility. To test this hypothesis:
Perform molecular dynamics simulations to compare side chain conformational freedom.
Synthesize analogs with fluorine at alternative positions (e.g., 5- or 6-fluoro) and evaluate activity .
- Data Validation : Cross-validate enzyme inhibition assays (nNOS/eNOS/iNOS selectivity) with in vivo pain models to confirm functional relevance .
Q. What novel catalytic methods enable efficient dihydroquinolinone synthesis?
- Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids, enabling cyclization and aromatization to form 3,4-dihydroquinolin-2(1H)-ones under mild conditions .
- Palladium-Catalyzed Carbonylation : Incorporates perfluoroalkyl and carbonyl units into the scaffold via radical-mediated cyclization of 1,7-enynes, achieving high yields (65–89%) and selectivity .
Methodological Recommendations
- Optimizing Synthetic Yield : Use continuous flow processes for industrial-scale synthesis to enhance efficiency and purity .
- Handling Air-Sensitive Intermediates : Employ inert atmospheres (argon/nitrogen) during reductions (e.g., LiAlH₄ in THF) to prevent oxidation .
- Biological Assay Design : Pair in vitro enzyme inhibition studies (e.g., nNOS IC₅₀) with in vivo rodent pain models to assess therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
